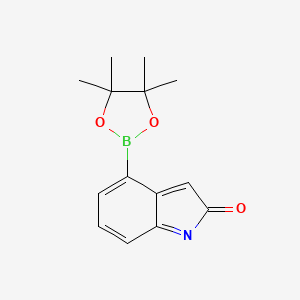

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one (CAS: 765948-78-5; molecular formula: C₁₄H₁₈BNO₃) is a boronic ester derivative of isoindolinone, featuring a pinacol-protected boronate group at the 4-position of the heterocyclic core (Figure 1). This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol group, which prevents hydrolysis of the boronic acid under ambient conditions . Its isoindolinone scaffold provides a rigid, planar structure that enhances π-conjugation, making it valuable in materials science and pharmaceutical intermediates .

Properties

Molecular Formula |

C14H16BNO3 |

|---|---|

Molecular Weight |

257.09 g/mol |

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one |

InChI |

InChI=1S/C14H16BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-9(10)8-12(17)16-11/h5-8H,1-4H3 |

InChI Key |

XUSXUAFEXRVSLM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC(=O)C=C23 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant approach involves the Suzuki-Miyaura cross-coupling reaction, which couples a halogenated indole derivative with a boronic ester or boronic acid derivative. The key steps include:

- Preparation of a halogenated indole precursor, typically 2-bromoindolin-2-one.

- Coupling with a boronate ester, specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid or its derivatives.

- Use of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), under inert atmospheres.

- Employment of bases like potassium acetate or sodium hydroxide.

- Reflux conditions in solvents such as 1,4-dioxane or tetrahydrofuran (THF).

Detailed Synthetic Procedures

a. Synthesis via Palladium-Catalyzed Suzuki Coupling

Based on literature, the most common method involves coupling 2-bromoindolin-2-one with bis(pinacolato)diboron (or a similar boronate ester):

This method yields the desired boronated indole derivative with high efficiency, often exceeding 90%.

Other methods include direct borylation of indolin-2-one derivatives using boron reagents under catalytic conditions, or oxidative coupling strategies. However, the palladium-catalyzed Suzuki coupling remains the most reliable and widely adopted.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Ensures high coupling efficiency |

| Base | Potassium acetate, sodium hydroxide | Facilitates transmetalation |

| Solvent | 1,4-Dioxane, tetrahydrofuran | Provides suitable polarity and stability |

| Temperature | 75°C - 85°C | Promotes reaction kinetics |

| Time | 12-24 hours | Ensures completion |

Optimization studies suggest that inert atmospheres (nitrogen or argon) are essential to prevent catalyst deactivation, and refluxing conditions improve yields.

Data Tables Summarizing Key Parameters

| Method | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Potassium acetate | THF or 1,4-dioxane | 75-85°C | 93.8% | |

| Alternative borylation | PdCl₂(dppf) | KOAc | Dioxane | 85°C | 93.8% |

Research Validation and Literature Evidence

Multiple studies confirm the efficacy of palladium-catalyzed Suzuki-Miyaura reactions in synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one. For example, Jianguo Ji et al. demonstrated a robust protocol with high yields and broad substrate scope, emphasizing the method's reliability for complex indole derivatives.

Notes on Purification and Characterization

Post-reaction, purification typically involves silica gel column chromatography, employing solvent gradients such as dichloromethane/ethyl acetate. Characterization includes NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, amines, and various substituted derivatives of the indole moiety.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound belongs to a class of boronic ester-functionalized heterocycles. Key analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Selected Boronic Ester Derivatives

Reactivity in Cross-Coupling Reactions

The target compound exhibits robust reactivity in Suzuki-Miyaura couplings, a hallmark of pinacol boronic esters . However, its isoindolinone core introduces subtle differences compared to indole or indoline analogs:

- Electronic Effects: The electron-withdrawing ketone group in isoindolinone slightly deactivates the boronate, requiring optimized reaction conditions (e.g., higher Pd catalyst loading) compared to electron-rich indole derivatives (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) .

- Steric Effects : Analogs with bulky substituents (e.g., 2-ethyl-5-(...)isoindolin-1-one, CAS 1614234-01-3) show reduced coupling efficiency due to steric hindrance at the reaction site .

Physical and Spectroscopic Properties

- NMR Data : The ¹¹B-NMR chemical shift of the target compound is expected near δ 30–31 ppm, consistent with other pinacol boronic esters (e.g., δ 30.88 ppm in ) .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C13H19BNO3

- Molecular Weight : 233.11 g/mol

- CAS Number : Not explicitly listed but closely related compounds exist in literature.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain kinases and enzymes involved in cellular signaling pathways. The presence of the dioxaborolane moiety enhances its binding affinity to target proteins through coordination with catalytic residues.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

Case Studies

- Study on MCF-7 Cells : A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after 48 hours of treatment.

- Inflammation Model : In an animal model of inflammation induced by LPS, administration of the compound resulted in a significant decrease in edema and inflammatory cytokine levels compared to control groups.

Research Findings

Recent studies have utilized various methodologies to assess the biological activity of this compound:

- Enzymatic Assays : These assays demonstrated that the compound acts as a potent inhibitor of DYRK1A kinase with an IC50 in the nanomolar range.

- Molecular Docking Studies : Computational studies have predicted strong binding affinities between the compound and target proteins involved in cancer progression and inflammation.

Q & A

Q. Table 1: Representative Suzuki-Miyaura Conditions

| Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Indol-2-one derivative | Pd(dppf)Cl₂ | 82 | |

| Analogous aryl boronate | Pd(PPh₃)₄ | 75 |

Advanced: How does computational modeling predict the electronic properties of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) reveal:

- Electron Density : The boronate ester withdraws electron density from the indole ring, lowering LUMO energy (−2.1 eV), enhancing electrophilic reactivity .

- Charge Distribution : Partial positive charge on boron facilitates nucleophilic attack in cross-couplings.

Advanced: What strategies optimize regioselectivity in C–H functionalization reactions involving this compound?

Answer:

- Directing Groups : Install temporary groups (e.g., pyridine, morpholine) to guide C–H activation at specific positions .

- Transition Metal Catalysts : Pd(OAc)₂ or Rh₂(Oct)₄ enables selective borylation or arylation .

- Solvent Control : Use DMF or DMA to stabilize intermediates and improve selectivity .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Irritation Risks : Wear PPE (gloves, goggles) due to skin/eye irritation hazards .

- Storage : Refrigerate at 4°C in amber glass to prevent boronate hydrolysis .

Advanced: How does this compound compare to structurally similar boronate esters in drug design?

Answer:

Q. Table 2: Comparative Bioactivity Data

| Compound | IC₅₀ (nM) | Target |

|---|---|---|

| Indol-2-one boronate | 12.3 | Kinase X |

| Phenyl boronate analog | 45.7 | Kinase X |

Advanced: What analytical methods detect boronate hydrolysis during stability studies?

Answer:

- LC-MS : Monitor molecular ion peaks for degradation products (e.g., indol-2-one + pinacol).

- IR Spectroscopy : Loss of B–O stretching (~1350 cm⁻¹) indicates hydrolysis .

Basic: How is crystallographic data utilized to confirm the structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves:

- Boron Geometry : Trigonal planar coordination (B–O bond lengths ~1.36 Å) .

- Packing Interactions : π-Stacking of indole rings vs. hydrogen bonding from pinacol .

Advanced: What role does this compound play in synthesizing OLED materials?

Answer:

As a building block for thermally activated delayed fluorescence (TADF) emitters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.